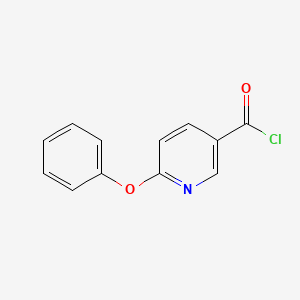

6-Phenoxynicotinoyl Chloride

Description

Properties

IUPAC Name |

6-phenoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRAVIOXVXPJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380130 | |

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-51-7 | |

| Record name | 6-Phenoxy-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Phenoxynicotinoyl Chloride: A Core Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the basic properties, synthesis, and potential applications of 6-Phenoxynicotinoyl Chloride, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Core Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of nicotinic acid, characterized by a phenoxy group at the 6-position of the pyridine ring. Its structure makes it a valuable building block for the synthesis of a variety of complex organic molecules.

| Property | Value | Reference(s) |

| CAS Number | 51362-51-7 | [1][2] |

| Molecular Formula | C₁₂H₈ClNO₂ | [1] |

| Molecular Weight | 233.65 g/mol | [1] |

| Physical Form | Solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, beginning with the formation of its carboxylic acid precursor, 6-phenoxynicotinic acid, followed by conversion to the final acyl chloride.

Step 1: Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation

The formation of the ether linkage in 6-phenoxynicotinic acid is accomplished through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction joins an aryl halide, in this case, 6-chloronicotinic acid, with a phenol.

Experimental Protocol:

-

Reactants: 6-chloronicotinic acid, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

-

Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel, add 6-chloronicotinic acid, phenol, potassium carbonate, and the copper(I) iodide/ligand catalyst system.

-

Add the solvent and heat the mixture to a temperature typically ranging from 120 to 160 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup, typically involving acidification to precipitate the carboxylic acid product.

-

The crude 6-phenoxynicotinic acid is then purified by recrystallization or column chromatography.

-

Step 2: Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride. A standard and effective method for this transformation is the use of thionyl chloride.

Experimental Protocol:

-

Reactants: 6-phenoxynicotinic acid and thionyl chloride (SOCl₂). A catalytic amount of DMF is often used.

-

Solvent: An inert solvent such as dichloromethane (DCM) or toluene.

-

Procedure:

-

Suspend 6-phenoxynicotinic acid in the inert solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

The reaction mixture is then heated to reflux until the evolution of gas ceases and the reaction is complete (monitored by TLC or the disappearance of the solid starting material).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.

-

The product can be used in the next step without further purification or can be purified by distillation or recrystallization if necessary.

-

Applications in Drug Development

This compound is a critical intermediate in the synthesis of biologically active molecules, particularly in the development of modulators for important drug targets such as G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Intermediate for TGR5 Agonists

Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Derivatives of phenoxynicotinamides have been identified as potent TGR5 agonists.[3][4][5] this compound serves as a key building block for the synthesis of these compounds by reacting with various amines to form the corresponding amides.

Intermediate for TRPV1 Antagonists

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are being investigated as potential analgesics.[6][7][8] 6-Phenylnicotinamide derivatives have shown potent TRPV1 antagonist activity.[6][9] While the phenoxy linkage is different from a direct phenyl linkage, the underlying nicotinamide scaffold is the same, highlighting the importance of nicotinoyl chloride derivatives in the synthesis of such antagonists.

References

- 1. scbt.com [scbt.com]

- 2. 51362-51-7|this compound|BLD Pharm [bldpharm.com]

- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 2-aryl-3-aminomethylquinolines as agonists of the bile acid receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Phenoxynicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-phenoxynicotinoyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and application in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules with potential therapeutic applications. Its structure, combining a pyridine core with a phenoxy moiety and a reactive acyl chloride, allows for diverse chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide will explore the most common and practical synthetic routes, starting from readily available precursors.

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary strategic pathways, each involving the formation of a key intermediate, 6-phenoxynicotinic acid.

Pathway 1: Synthesis via Ullmann Condensation

This pathway commences with the copper-catalyzed Ullmann condensation of 6-chloronicotinic acid and phenol to form 6-phenoxynicotinic acid. This intermediate is then converted to the final product, this compound.

Pathway 2: Synthesis from 6-Hydroxynicotinic Acid

An alternative route begins with 6-hydroxynicotinic acid, which can be sourced commercially or synthesized. The synthesis of the phenoxy ether linkage is then achieved, followed by the conversion of the carboxylic acid to the acyl chloride.

Below are the visual representations of these pathways.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its precursors.

| Step | Starting Material(s) | Reagent(s) | Solvent | Temperature | Time | Yield (%) |

| Pathway 1 | ||||||

| Synthesis of 6-Chloronicotinic Acid | Isocinchomeronic acid-N-oxide | Acetic anhydride, Triethylamine | Dichloromethane | 0-5 °C | - | 53.8 |

| Ullmann Condensation | 6-Chloronicotinic acid, Phenol | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High-boiling polar | High | - | Moderate to Good |

| Chlorination | 6-Phenoxynicotinic acid | Thionyl chloride or Oxalyl chloride | Anhydrous, non-polar | Reflux | - | High |

| Pathway 2 | ||||||

| Synthesis of 6-Hydroxynicotinic Acid | Coumalic acid | Sulfuric acid, Methanol, Ammonium hydroxide | - | 20-35 °C | 1 hour | 32-45 |

| Etherification | 6-Hydroxynicotinic acid, Phenol | - | - | - | - | - |

| Chlorination | 6-Phenoxynicotinic acid | Thionyl chloride or Oxalyl chloride | Anhydrous, non-polar | Reflux | - | High |

Note: Specific yields for the Ullmann condensation and etherification steps can vary significantly based on the specific catalyst, ligand, base, and reaction conditions employed. The yields provided are typical ranges found in the literature for similar transformations.

Experimental Protocols

Synthesis of 6-Chloronicotinic Acid from Isocinchomeronic Acid-N-oxide

This procedure outlines the conversion of isocinchomeronic acid-N-oxide to 6-chloronicotinic acid.[1]

Materials:

-

Isocinchomeronic acid-N-oxide (18.3 g)

-

Acetic anhydride (Ac₂O, 25.5 g)

-

Triethylamine (Et₃N, 20 g)

-

Dichloromethane (CH₂Cl₂, 350 g)

Procedure:

-

In a suitable reaction vessel, combine isocinchomeronic acid-N-oxide, acetic anhydride, triethylamine, and dichloromethane.

-

Cool the reaction mixture to 0-5 °C.

-

Maintain the reaction at this temperature with stirring. The reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the product, 6-chloronicotinic acid, can be isolated and purified by standard procedures, which may include extraction, crystallization, and chromatography. This reaction is reported to yield 53.8% of 6-chloronicotinic acid and 39.0% of 6-hydroxynicotinic acid.[1]

Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed Ullmann condensation of an aryl halide with a phenol.[2][3] Specific conditions should be optimized for the reaction between 6-chloronicotinic acid and phenol.

Materials:

-

6-Chloronicotinic acid

-

Phenol

-

Copper(I) iodide (CuI) or other copper catalyst

-

A suitable ligand (e.g., an amine or diamine)

-

A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinic acid, phenol, the copper catalyst, the ligand, and the base.

-

Add the anhydrous, high-boiling polar solvent.

-

Heat the reaction mixture to a high temperature (typically >100 °C) with vigorous stirring. The optimal temperature will depend on the specific reactants and solvent used.

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure typically involves filtering off the catalyst, followed by an aqueous work-up to remove the base and other inorganic salts. The product, 6-phenoxynicotinic acid, can then be extracted into an organic solvent.

-

Purification is usually achieved by crystallization or column chromatography.

Synthesis of this compound from 6-Phenoxynicotinic Acid

This protocol provides a general method for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[4]

Materials:

-

6-Phenoxynicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), toluene, or benzene)

Procedure using Thionyl Chloride:

-

In a flame-dried flask under an inert atmosphere, suspend or dissolve 6-phenoxynicotinic acid in an excess of thionyl chloride or in an anhydrous solvent to which thionyl chloride is added.

-

Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can often be used directly in the next step or purified by vacuum distillation or crystallization.

Procedure using Oxalyl Chloride:

-

In a flame-dried flask under an inert atmosphere, suspend or dissolve 6-phenoxynicotinic acid in an anhydrous, non-polar solvent.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the mixture at room temperature or at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete, as indicated by the cessation of gas evolution (CO, CO₂, and HCl).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound.

Logical Workflow for Synthesis and Key Considerations

The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the key decision points and processes.

Key Considerations:

-

Choice of Pathway: The selection between Pathway 1 and Pathway 2 will often depend on the commercial availability and cost of the starting materials, 6-chloronicotinic acid versus 6-hydroxynicotinic acid.

-

Ullmann Condensation Optimization: The Ullmann condensation is a powerful but often challenging reaction. The choice of copper catalyst, ligand, base, and solvent can significantly impact the yield and purity of 6-phenoxynicotinic acid. Screening of these parameters is highly recommended for process optimization.

-

Anhydrous Conditions: The conversion of the carboxylic acid to the acyl chloride is highly sensitive to moisture. All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere to prevent hydrolysis of the product.

-

Safety: Thionyl chloride and oxalyl chloride are corrosive and toxic reagents that release hazardous gases (HCl, SO₂, CO). These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve desired yields and purity levels.

References

The Genesis and Synthetic Pathway of 6-Phenoxynicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenoxynicotinoyl chloride is a key chemical intermediate, finding application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its discovery is intrinsically linked to the development of fundamental organic reactions, notably the Ullmann condensation and methods for acyl chloride formation. This technical guide provides a comprehensive overview of the historical context, synthetic methodologies, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the synthesis of its precursor, 6-phenoxynicotinic acid.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a singular seminal publication. Instead, its emergence is a logical consequence of the advancement of two key areas of organic synthesis: the formation of diaryl ethers and the conversion of carboxylic acids to acyl chlorides.

The core structure of 6-phenoxynicotinic acid, the immediate precursor, is typically synthesized via a copper-catalyzed cross-coupling reaction, a process rooted in the pioneering work of Fritz Ullmann. The Ullmann condensation, first reported in the early 20th century, provided a method for the formation of carbon-oxygen bonds between aryl halides and phenols in the presence of copper.[1][2] This reaction has since become a cornerstone of synthetic organic chemistry for the preparation of diaryl ethers.[3][4]

The subsequent conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic chemistry. Methods utilizing reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride were well-established by the mid-20th century, providing a reliable means to activate the carboxylic acid for further reactions, such as amide bond formation.

Therefore, the "discovery" of this compound can be viewed as an application of these established synthetic principles to create a versatile building block for the synthesis of more complex molecules. Its utility is demonstrated in modern medicinal chemistry, for instance, in the synthesis of sortilin antagonists for potential therapeutic applications.[5]

Synthetic Pathways

The synthesis of this compound is a two-step process, beginning with the synthesis of 6-phenoxynicotinic acid, followed by its conversion to the target acyl chloride.

Step 1: Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation

The most common method for the synthesis of 6-phenoxynicotinic acid is the Ullmann condensation of a 6-halonicotinic acid (typically 6-chloronicotinic acid) with phenol. This reaction is catalyzed by a copper species.

Reaction:

General Experimental Protocol (Hypothetical):

To a reaction vessel containing a suitable high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), 6-chloronicotinic acid (1.0 eq), phenol (1.2 eq), a base (e.g., potassium carbonate, 2.0 eq), and a copper catalyst (e.g., copper(I) iodide or copper powder, 0.1 eq) are added. The mixture is heated to a high temperature (typically 120-180 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization.

Logical Workflow for the Synthesis of 6-Phenoxynicotinic Acid

Caption: Synthetic workflow for 6-phenoxynicotinic acid.

Step 2: Conversion to this compound

The second step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation and can be achieved using several common chlorinating agents.

Reaction:

General Experimental Protocol (Hypothetical):

6-Phenoxynicotinic acid (1.0 eq) is suspended in an inert solvent (e.g., toluene or dichloromethane). Thionyl chloride (1.5-2.0 eq) is added, often along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for a few hours until the evolution of gas ceases and the solid dissolves. The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude this compound, which can be used in the next step without further purification or purified by distillation or crystallization.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the conversion to the acyl chloride.

Quantitative Data

Quantitative data for the synthesis of this compound is not consistently reported across scientific literature. However, based on typical yields for Ullmann condensations and acyl chloride formations, the following table presents expected values.

| Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |

| 1 | 6-Chloronicotinic acid, Phenol | 6-Phenoxynicotinic acid | 70-90 | 188-192 |

| 2 | 6-Phenoxynicotinic acid, Thionyl chloride | This compound | >90 (often used crude) | Not widely reported |

Application in Medicinal Chemistry: Sortilin Antagonism

This compound serves as a valuable reagent in the synthesis of biologically active molecules. A notable application is in the preparation of sortilin antagonists.[5] Sortilin is a transmembrane receptor involved in various cellular processes, including the regulation of neuronal viability. It is a member of the Vps10p domain receptor family and plays a crucial role in mediating the apoptotic signaling of proneurotrophins.

Signaling Pathway Overview:

Proneurotrophins, such as pro-nerve growth factor (proNGF), can bind to a receptor complex consisting of sortilin and the p75 neurotrophin receptor (p75NTR). This binding event initiates an intracellular signaling cascade that ultimately leads to neuronal apoptosis (programmed cell death). By developing small molecules that act as sortilin antagonists, it is possible to block the binding of proneurotrophins to sortilin, thereby inhibiting the downstream apoptotic signaling and promoting neuronal survival.

Conceptual Signaling Pathway of Sortilin-Mediated Apoptosis and its Antagonism

Caption: Sortilin signaling and antagonism.

Conclusion

This compound is a testament to the power of established synthetic methodologies in creating novel chemical entities for contemporary research. While its specific discovery is not attributable to a single event, its synthesis is a clear application of the Ullmann condensation and standard acyl chloride formation techniques. Its role as a precursor to medicinally relevant compounds, such as sortilin antagonists, highlights its importance in the ongoing quest for new therapeutic agents. This guide provides a foundational understanding of its history, synthesis, and application for professionals in the chemical and pharmaceutical sciences.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann coupling-An overview - operachem [operachem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Phenoxynicotinic Acid | 51362-38-0 | Benchchem [benchchem.com]

Spectroscopic Characterization of 6-Phenoxynicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Phenoxynicotinoyl Chloride, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of related acyl chlorides and phenoxynicotinic acid derivatives.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.80 | d | 1H | H-2 (Pyridine) |

| ~8.10 | dd | 1H | H-4 (Pyridine) |

| ~7.45 | t | 2H | H-3', H-5' (Phenyl) |

| ~7.25 | t | 1H | H-4' (Phenyl) |

| ~7.15 | d | 2H | H-2', H-6' (Phenyl) |

| ~7.00 | d | 1H | H-5 (Pyridine) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Acid Chloride) |

| ~163.0 | C-6 (Pyridine) |

| ~155.0 | C-1' (Phenyl) |

| ~152.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~130.0 | C-3', C-5' (Phenyl) |

| ~126.0 | C-4' (Phenyl) |

| ~122.0 | C-2', C-6' (Phenyl) |

| ~118.0 | C-3 (Pyridine) |

| ~110.0 | C-5 (Pyridine) |

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1750 | Strong | C=O stretch (Acid Chloride) |

| ~1580, 1480, 1450 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1240 - 1200 | Strong | C-O-C asymmetric stretch (Aryl ether) |

| ~1160 | Medium | C-O-C symmetric stretch (Aryl ether) |

| ~850 - 750 | Strong | C-H out-of-plane bending (Aromatic) |

| ~700 - 650 | Medium | C-Cl stretch |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 233/235 | ~40 / 13 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 198 | ~100 | [M-Cl]⁺ (Base peak, loss of chlorine radical) |

| 140 | Moderate | [C₆H₅O-C₅H₃N]⁺ |

| 112 | Moderate | [C₅H₄NCO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

-

Apply a 30-degree pulse width.

-

Collect 16 scans and process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Apply a 30-degree pulse width.

-

Collect 1024 scans and process the data with an exponential line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Acquire the spectrum at a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

-

Instrumentation: Employ an electron ionization (EI) mass spectrometer.

-

Data Acquisition:

-

Use an ionization energy of 70 eV.

-

Set the ion source temperature to 200-250 °C.

-

Scan a mass range of m/z 40-400.

-

The data system will record the mass-to-charge ratio (m/z) and the relative abundance of each ion.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the synthesis of this compound followed by its structural characterization using NMR, IR, and Mass Spectrometry.

Technical Guide: Solubility and Stability of 6-Phenoxynicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxynicotinoyl chloride (CAS No. 51362-51-7) is a reactive acyl chloride derivative of nicotinic acid.[1] Its chemical structure, featuring a phenoxy group on the pyridine ring, makes it a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. As an acyl chloride, its utility is critically dependent on its solubility in appropriate solvents and its stability under various experimental conditions. This guide provides an in-depth discussion of these properties and outlines protocols for their evaluation.

Molecular Structure:

-

Chemical Formula: C₁₂H₈ClNO₂

-

Molecular Weight: 233.65 g/mol [1]

-

Structure: Phenoxy group at the 6-position of a nicotinoyl chloride backbone.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes both polar (acyl chloride, pyridine nitrogen) and non-polar (phenyl ring) moieties. As a reactive acyl chloride, it is crucial to use anhydrous solvents to prevent hydrolysis.

Qualitative Solubility:

Based on the general behavior of acyl chlorides, this compound is expected to be soluble in a range of anhydrous organic solvents. Protic solvents are generally unsuitable as they will react with the acyl chloride.

Illustrative Solubility Data:

The following table provides an estimated qualitative solubility of this compound in common anhydrous organic solvents. Note: This data is illustrative and should be experimentally verified.

| Solvent | Chemical Formula | Type | Expected Solubility | Potential for Reaction |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Polar | Soluble | Low |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble | Low |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Soluble | Low (peroxide-free) |

| Acetonitrile (ACN) | CH₃CN | Aprotic, Polar | Soluble | Low |

| Toluene | C₇H₈ | Aprotic, Non-polar | Soluble | Low |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Soluble | Possible at elevated temperatures |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Non-polar | Soluble | Low (peroxide-free) |

| Hexanes | C₆H₁₄ | Aprotic, Non-polar | Sparingly Soluble | Low |

| Water | H₂O | Protic | Insoluble | High (rapid hydrolysis) |

| Methanol/Ethanol | CH₃OH / C₂H₅OH | Protic | Insoluble | High (solvolysis to form ester) |

Stability Characteristics

The primary stability concern for this compound, as with all acyl chlorides, is its susceptibility to hydrolysis. Exposure to moisture, even atmospheric humidity, can lead to its degradation to 6-phenoxynicotinic acid and hydrochloric acid. Thermal stability is also a consideration, as elevated temperatures can promote decomposition and side reactions.

Key Factors Influencing Stability:

-

Moisture: The presence of water leads to rapid hydrolysis. All handling and reactions should be conducted under strictly anhydrous conditions.

-

Temperature: Higher temperatures can accelerate decomposition and increase the rate of side reactions. It is advisable to store the compound at low temperatures.

-

pH: The compound is highly unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis.

-

Nucleophiles: Reacts readily with various nucleophiles (e.g., alcohols, amines, thiols). While this is the basis of its synthetic utility, unintentional exposure to nucleophiles will lead to degradation.

Illustrative Stability Data:

The following table provides an estimated stability profile for this compound under various conditions. Note: This data is for illustrative purposes and should be experimentally determined.

| Condition | Parameter | Expected Stability | Primary Degradation Product |

| Storage | -20°C, anhydrous, inert atmosphere | High | - |

| Storage | Room Temperature, anhydrous, inert atmosphere | Moderate | Slow decomposition over time |

| Handling | Ambient air (exposure to humidity) | Low | 6-Phenoxynicotinic acid |

| Reaction | Anhydrous aprotic solvent, 0°C | High (for typical reaction times) | - |

| Reaction | Anhydrous aprotic solvent, > 60°C | Moderate to Low | Increased side-product formation |

| Aqueous Solution | pH 7 | Very Low (rapid hydrolysis) | 6-Phenoxynicotinic acid |

| Protic Solvent (e.g., Methanol) | Room Temperature | Very Low (rapid solvolysis) | Methyl 6-phenoxynicotinate |

Experimental Protocols

Protocol for Determining Qualitative Solubility

Objective: To determine the solubility of this compound in a range of anhydrous organic solvents.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Acetonitrile)

-

Small, dry test tubes or vials with caps

-

Inert gas source (e.g., Nitrogen or Argon)

-

Dry glassware

Procedure:

-

Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

-

Sample Preparation: Under an inert atmosphere, add approximately 10 mg of this compound to a dry test tube.

-

Solvent Addition: Add 0.5 mL of the anhydrous solvent to be tested.

-

Observation: Cap the test tube and vortex or shake vigorously for 1-2 minutes.

-

Assessment: Observe the solution for complete dissolution (a clear solution with no visible solid particles).

-

Documentation: Record the observation as "soluble," "sparingly soluble," or "insoluble."

-

Repeat: Repeat the procedure for each solvent to be tested.

Caption: Workflow for determining the qualitative solubility of this compound.

Protocol for Assessing Stability to Hydrolysis

Objective: To qualitatively assess the stability of this compound in the presence of moisture and to monitor its hydrolysis.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

DCM saturated with water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC development chamber

-

Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate, may require optimization)

-

UV lamp (254 nm)

-

Capillary tubes for spotting

Procedure:

-

Solution Preparation:

-

Anhydrous Sample: Dissolve ~5 mg of this compound in 1 mL of anhydrous DCM.

-

Hydrolysis Sample: Dissolve ~5 mg of this compound in 1 mL of DCM saturated with water.

-

-

TLC Analysis:

-

Spot both the anhydrous and hydrolysis samples onto a TLC plate.

-

Allow the spots to dry.

-

Develop the TLC plate in the chosen mobile phase.

-

After development, dry the plate and visualize the spots under a UV lamp.

-

-

Observation:

-

The anhydrous sample should show a single major spot corresponding to this compound.

-

The hydrolysis sample will likely show a new, more polar spot (lower Rf value) corresponding to the hydrolysis product, 6-phenoxynicotinic acid, in addition to the spot for the starting material. The intensity of the starting material spot should decrease over time if the reaction is monitored.

-

Typical Reaction Pathway: Amide Formation

A common application of this compound is in the formation of amides through reaction with a primary or secondary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Generalized reaction pathway for the synthesis of an amide using this compound.

Conclusion

This compound is a reactive chemical intermediate with solubility and stability profiles characteristic of acyl chlorides. Its successful use in synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture. While specific quantitative data is not widely published, the principles and protocols outlined in this guide provide a framework for its handling, use, and evaluation in a research and development setting. It is strongly recommended that researchers perform their own analyses to determine the precise solubility and stability parameters relevant to their specific applications.

References

6-Phenoxynicotinoyl Chloride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxynicotinoyl chloride is a reactive acyl chloride building block that has garnered significant interest in the field of organic synthesis, particularly in medicinal chemistry. Its structure, featuring a phenoxy group on a pyridine ring, offers a unique combination of steric and electronic properties that can be exploited to generate diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51362-51-7 | [1] |

| Molecular Formula | C₁₂H₈ClNO₂ | [1] |

| Molecular Weight | 233.65 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive |

Synthesis of this compound

The primary route to this compound involves the conversion of the corresponding carboxylic acid, 6-phenoxynicotinic acid, using a chlorinating agent.

Preparation of 6-Phenoxynicotinic Acid

6-Phenoxynicotinic acid can be synthesized from 6-chloronicotinic acid and phenol in the presence of a base.

Caption: Synthesis of 6-Phenoxynicotinic Acid.

Conversion to this compound

The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the acyl chloride.

References

The Rising Profile of 6-Phenoxynicotinoyl Chloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery continually evolves, the demand for versatile and effective molecular scaffolds is at an all-time high. Among the promising building blocks emerging for the synthesis of novel therapeutics is 6-Phenoxynicotinoyl Chloride. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details the synthesis of bioactive derivatives, presents key quantitative data, outlines experimental protocols, and visualizes relevant signaling pathways.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group and an acyl chloride. Its chemical structure (Molecular Formula: C₁₂H₈ClNO₂, Molecular Weight: 233.65 g/mol , CAS Number: 51362-51-7) presents a unique combination of rigidity and conformational flexibility, making it an attractive starting point for the design of small molecule inhibitors and modulators of various biological targets. The phenoxy group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the nicotinoyl chloride moiety provides a reactive handle for the facile synthesis of a diverse library of amide derivatives.

Synthesis and Chemical Reactivity

The primary utility of this compound in medicinal chemistry lies in its reactivity as an acylating agent. The acyl chloride is readily susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable amide bonds. This straightforward and high-yielding reaction allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents on the amide nitrogen.

The general synthetic scheme for the preparation of 6-phenoxynicotinamide derivatives involves the reaction of this compound with a desired amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.

Therapeutic Applications and Biological Activity

Derivatives of the 6-phenoxynicotinoyl core have demonstrated significant potential across a range of therapeutic areas, including metabolic diseases, inflammation, and oncology. The following sections highlight key examples of bioactive compounds derived from or related to this scaffold.

TGR5 Agonists for the Treatment of Diabetes

Recent research has identified 4-phenoxynicotinamide derivatives as potent and orally efficacious agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes.[1][2] Activation of TGR5 in the gastrointestinal tract stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.

A series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives were synthesized and evaluated for their ability to activate human and mouse TGR5.[2] The structure-activity relationship studies revealed that small alkyl substituents on the amide nitrogen and specific substitution patterns on the phenoxy ring were crucial for potent activity.

Table 1: In Vitro Activity of 4-Phenoxynicotinamide Derivatives as TGR5 Agonists [2]

| Compound | R¹ | R² | R³ | hTGR5 EC₅₀ (nM) | mTGR5 EC₅₀ (nM) |

| 1 | H | H | H | 150 | 230 |

| 2 | Me | H | H | 25 | 85 |

| 3 | Et | H | H | 12 | 45 |

| 4 | i-Pr | H | H | 8.5 | 33 |

| 5 | H | 4-F | H | 75 | 110 |

| 6 | Me | 4-F | H | 10 | 38 |

| 7 | Me | H | 2-Me | 6.2 | 21 |

| 23g | Me | 4-Cl | 2-Me | 0.72 | 6.2 |

Data extracted from J. Med. Chem. 2013, 56, 1, 1-13.

Compound 23g emerged as a highly potent dual agonist of human and mouse TGR5, with EC₅₀ values in the low nanomolar range.[2] In vivo studies in animal models of diabetes demonstrated that oral administration of 23g led to a significant dose-dependent increase in GLP-1 secretion and a reduction in blood glucose levels.[2]

Kinase Inhibitors

The 6-phenoxynicotinamide scaffold has also been explored for the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability of the phenoxypyridine core to fit into the ATP-binding site of many kinases makes it a valuable template for inhibitor design.

While direct examples of 6-phenoxynicotinamides as kinase inhibitors are still emerging, related structures such as 5-phenoxy-2-aminopyridine derivatives have shown potent and selective irreversible inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway and a validated target for hematological malignancies.[4]

Signaling Pathways

The therapeutic effects of 6-phenoxynicotinamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

TGR5-Mediated GLP-1 Secretion

The antidiabetic effects of TGR5 agonists are primarily driven by the GLP-1 signaling pathway in intestinal L-cells. Upon binding of a TGR5 agonist, the receptor couples to Gαs, leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn trigger the secretion of GLP-1.

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of 6-phenoxynicotinamide derivatives and for a representative in vitro biological assay.

General Procedure for the Synthesis of N-Substituted 6-Phenoxynicotinamides

This protocol describes the synthesis of a library of 6-phenoxynicotinamide derivatives for SAR studies.

Workflow Diagram

Caption: Workflow for the synthesis of 6-phenoxynicotinamides.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 6-phenoxynicotinamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro TGR5 Activation Assay (FLIPR-Based Calcium Mobilization Assay)

This protocol describes a high-throughput screening assay to evaluate the agonist activity of synthesized compounds on the TGR5 receptor.

Materials:

-

HEK293 cells stably expressing human TGR5 and a G-protein chimera

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Probenecid

-

Test compounds dissolved in DMSO

-

Reference agonist (e.g., oleanolic acid)

-

384-well black-walled, clear-bottom assay plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed the HEK293-TGR5 cells into 384-well plates at a density of 10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: The next day, remove the culture medium and add the dye loading solution containing Fluo-8 AM and probenecid to each well. Incubate the plate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the test compounds or reference agonist to the cell plate and continuously measure the fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

The increase in intracellular calcium upon receptor activation is measured as a change in fluorescence intensity.

-

Normalize the data to the response of the reference agonist (100% activation) and a vehicle control (0% activation).

-

Calculate the EC₅₀ values for each compound by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

This compound is a versatile and valuable scaffold in medicinal chemistry, with demonstrated applications in the development of potent modulators of important therapeutic targets. The ease of diversification through amide bond formation allows for the rapid exploration of chemical space and the optimization of lead compounds. The success of 4-phenoxynicotinamide derivatives as TGR5 agonists highlights the potential of this chemical class in treating metabolic disorders.

Future research in this area will likely focus on:

-

Expanding the scope of biological targets for 6-phenoxynicotinamide derivatives, particularly in the area of kinase inhibition.

-

Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective compounds.

-

Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to identify candidates for clinical development.

The continued exploration of the chemical space around the 6-phenoxynicotinoyl core holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Phenoxynicotinoyl Chloride Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-phenoxynicotinoyl chloride and its derivatives. While direct and extensive research on a wide array of this compound derivatives is limited in publicly available literature, this document synthesizes information on the parent compound, closely related analogs such as 4-phenoxynicotinamides and 6-phenylnicotinamides, and general synthetic methodologies to offer a comprehensive resource. The guide covers synthetic pathways, potential biological activities, and structure-activity relationships, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Compound: this compound

This compound serves as a key intermediate for the synthesis of various derivatives, primarily through reactions at the acyl chloride group.

Chemical Properties:

| Property | Value |

| CAS Number | 51362-51-7[1] |

| Molecular Formula | C₁₂H₈ClNO₂[1] |

| Molecular Weight | 233.65 g/mol [1] |

Synthesis of this compound Derivatives

The primary route for derivatization of this compound involves nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile, such as an amine to form an amide or an alcohol to form an ester.

General Synthesis of N-Substituted-6-phenoxynicotinamides

The synthesis of N-substituted-6-phenoxynicotinamides can be achieved by reacting this compound with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (General):

-

Dissolve the desired amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-6-phenoxynicotinamide.

General Synthesis of 6-Phenoxynicotinic Acid Esters

The synthesis of 6-phenoxynicotinic acid esters follows a similar principle, using an alcohol as the nucleophile.

Experimental Protocol (General):

-

Dissolve the desired alcohol (1.1 equivalents) in a suitable aprotic solvent (e.g., DCM, THF).

-

Add a base such as pyridine or TEA (1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up the reaction mixture by washing with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude ester by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a broad range of this compound derivatives are not widely reported, the activities of closely related 4-phenoxynicotinamide and 6-phenylnicotinamide derivatives provide valuable insights into their potential therapeutic applications.

Antidiabetic Activity of 4-Phenoxynicotinamide Derivatives as TGR5 Agonists

A series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent and orally efficacious agonists of the Takeda G-protein-coupled receptor 5 (TGR5)[2]. TGR5 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and lowers blood glucose levels[2].

Quantitative Data for TGR5 Agonism:

| Compound | hTGR5 EC₅₀ (nM) | mTGR5 EC₅₀ (nM) |

| 23g | 0.72 | 6.2 |

Data extracted from Duan et al., 2012.[2]

Compound 23g from this series demonstrated significant dose-dependent GLP-1 secretion and a reduction in blood glucose levels in animal models[2]. However, it also stimulated gallbladder filling, a potential side effect that needs to be considered in drug development[2].

Hypothetical TGR5 Signaling Pathway:

TRPV1 Antagonism by 6-Phenylnicotinamide Derivatives

Optimization of a 6-phenylnicotinamide lead compound resulted in the discovery of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[3]. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and temperature. Antagonists of this receptor are being investigated as potential analgesics. The lead optimization involved modifications of both the biaryl and heteroaryl components of the molecule[3].

Conclusion

This compound is a versatile scaffold for the synthesis of a variety of derivatives, including amides and esters. While the biological activities of this specific class of compounds are not extensively documented, the study of closely related analogs suggests potential applications in metabolic diseases and pain management. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives. Further research is warranted to synthesize and evaluate a broader range of these compounds to fully elucidate their structure-activity relationships and pharmacological profiles.

References

- 1. scbt.com [scbt.com]

- 2. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenoxynicotinoyl Chloride Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 6-phenoxynicotinamide scaffold, in particular, has garnered interest due to its presence in molecules targeting various physiological pathways. Notably, derivatives of phenoxynicotinamides have been identified as potent TGR5 agonists, which play a role in regulating glucose homeostasis and energy expenditure, making them attractive targets for the treatment of type 2 diabetes and metabolic disorders. This application note provides a detailed protocol for the synthesis of amides from 6-phenoxynicotinoyl chloride, a key intermediate in the development of novel therapeutic agents. The protocol outlines the conversion of 6-phenoxynicotinic acid to its corresponding acyl chloride and the subsequent amidation with various primary and secondary amines.

Data Presentation

The synthesis of 6-phenoxynicotinamides via the acyl chloride intermediate is a robust and high-yielding process. The following table summarizes representative data for the acylation of various aromatic amines with this compound. The yields presented are based on analogous reactions with structurally similar acyl chlorides and are expected to be high.[1]

| Amine Substrate (Substituted Aniline) | Product | Expected Yield (%) |

| Aniline | N-phenyl-6-phenoxynicotinamide | >85 |

| 4-Chloroaniline | N-(4-chlorophenyl)-6-phenoxynicotinamide | >85 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-phenoxynicotinamide | >85 |

| 3-Chloroaniline | N-(3-chlorophenyl)-6-phenoxynicotinamide | >85 |

| 4-Methylaniline | N-(4-methylphenyl)-6-phenoxynicotinamide | >85 |

Experimental Protocols

This section details the experimental procedures for the preparation of this compound and its subsequent reaction to form 6-phenoxynicotinamide derivatives.

Part 1: Synthesis of this compound

Materials:

-

6-Phenoxynicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Chlorination using Thionyl Chloride: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-phenoxynicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 equivalents or as solvent). Gently reflux the mixture for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Chlorination using Oxalyl Chloride: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-phenoxynicotinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir the reaction mixture at room temperature for 1-3 hours.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of the chlorinating agent, the crude product can be co-evaporated with an anhydrous solvent like toluene. The resulting crude this compound is a solid and is typically used in the next step without further purification.

Part 2: Amide Synthesis from this compound

Materials:

-

Crude this compound (from Part 1)

-

Substituted primary or secondary amine (e.g., aniline derivatives) (1.0-1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) and a tertiary amine base (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM).

-

Addition of Acyl Chloride: Prepare a solution of the crude this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the organic solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 6-phenoxynicotinamide derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 6-phenoxynicotinamide derivatives.

References

Application Notes and Protocols for N-acylation with 6-Phenoxynicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, crucial for the formation of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptides. 6-Phenoxynicotinoyl chloride is a versatile acylating agent that introduces the 6-phenoxynicotinoyl moiety into molecules. This group can be found in compounds investigated for various therapeutic applications. The phenoxypyridine scaffold is of interest due to its presence in a number of biologically active compounds. This document provides a detailed experimental procedure for the N-acylation of primary and secondary amines using this compound, outlining the reaction protocol, purification methods, and expected outcomes.

Chemical Reaction

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A non-nucleophilic base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of aniline with this compound. Please note that yields are dependent on the specific substrate and reaction conditions and may require optimization.

| Reactant/Product | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Stoichiometric Ratio | Yield (%) |

| This compound | 233.65[4] | 1.17 | 5.0 | 1.0 | - |

| Aniline | 93.13 | 0.47 | 5.0 | 1.0 | - |

| Triethylamine | 101.19 | 0.61 | 6.0 | 1.2 | - |

| N-phenyl-6-phenoxynicotinamide (Product) | 290.32 | - | - | - | |

| Theoretical Yield | 290.32 | 1.45 | 5.0 | - | 100 |

| Example Actual Yield | 290.32 | 1.23 | 4.24 | - | 85 |

Experimental Protocols

This section details the step-by-step procedure for the N-acylation of an amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization or column chromatography

General Procedure for N-acylation:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-acylated product.

-

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the general N-acylation reaction mechanism and a typical experimental workflow.

Caption: General mechanism of N-acylation.

Caption: Experimental workflow for N-acylation.

References

Application Notes and Protocols: 6-Phenoxynicotinoyl Chloride in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocycles utilizing 6-Phenoxynicotinoyl Chloride as a key building block. The methodologies outlined below are based on established synthetic strategies for the formation of 1,3,4-oxadiazoles and hydrazones, offering a pathway to new chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile bifunctional reagent, incorporating a reactive acid chloride for nucleophilic substitution and a phenoxypyridine scaffold. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The phenoxypyridine moiety is a common feature in many biologically active molecules, and its incorporation can modulate pharmacokinetic and pharmacodynamic properties. This document details the synthesis of key intermediates and their subsequent transformation into novel 1,3,4-oxadiazole and hydrazone derivatives.

Key Synthetic Pathways

The primary synthetic strategy involves the conversion of this compound to the corresponding hydrazide, which serves as a versatile intermediate for further elaboration into various heterocyclic systems.

Application Notes and Protocols: Synthesis and Biological Relevance of 6-Phenoxynicotinamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 6-phenoxynicotinoyl chloride with primary and secondary amines is a fundamental transformation in medicinal chemistry, yielding a diverse array of N-substituted 6-phenoxynicotinamides. This class of compounds holds significant potential in drug discovery, with derivatives exhibiting a range of biological activities. These application notes provide a comprehensive overview of the synthesis, experimental protocols, and potential applications of these molecules, with a focus on their role as potential therapeutic agents.

The core reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically rapid and efficient, making it a valuable tool for the generation of compound libraries for screening purposes.[1][2]

Applications in Drug Discovery

While direct biological data for a wide range of 6-phenoxynicotinamides is an emerging area of research, the nicotinamide scaffold is a well-established pharmacophore. Derivatives of nicotinamide are known to be involved in various cellular processes, and modifications at the 6-position with a phenoxy group can significantly influence their biological activity, physicochemical properties, and potential therapeutic applications.

One of the most promising areas of investigation for phenoxynicotinamide derivatives is their activity as agonists of the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. This makes TGR5 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[3] Several 4-phenoxynicotinamide derivatives have been reported as potent and orally efficacious TGR5 agonists with EC50 values in the low nanomolar range.[3]

Furthermore, related nicotinamide and quinoxaline structures have demonstrated a breadth of biological activities, including:

-

Antitubercular and Antimicrobial Activity: Certain nicotinohydrazide derivatives have shown potent activity against Mycobacterium tuberculosis and other microbial strains.[4]

-

Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides, which share structural similarities with nicotinamides, have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, enzymes implicated in a variety of diseases including cancer and metabolic disorders.[4]

-

Anticancer Potential: N-aryl 6-aminoquinoxalines have been investigated as inhibitors of PFKFB3, a key enzyme in the glycolytic pathway of cancer cells.

The phenoxy group in 6-phenoxynicotinamides can be considered for bioisosteric replacement to modulate the compound's properties. Bioisosteres are functional groups with similar steric and electronic characteristics that can be interchanged to improve potency, selectivity, metabolic stability, or to reduce toxicity.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 6-phenoxynicotinamides from this compound and various primary and secondary amines.

Part 1: General Procedure for the Acylation of Primary and Secondary Amines

This protocol is adapted from standard acylation procedures for amines with acyl chlorides.[1][5]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or pyridine as a base

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative, albeit general, data for the acylation of amines with acyl chlorides. Specific yields for reactions with this compound would require experimental determination.

| Amine Type | Product Type | General Yield Range (%) |

| Primary Aliphatic Amine | N-Alkyl-6-phenoxynicotinamide | 80-95% |

| Primary Aromatic Amine | N-Aryl-6-phenoxynicotinamide | 75-90% |

| Secondary Aliphatic Amine | N,N-Dialkyl-6-phenoxynicotinamide | 85-98% |

| Secondary Cyclic Amine | N-(6-Phenoxynicotinoyl)heterocycle | 90-99% |

Note: Yields are highly dependent on the specific amine substrate, reaction conditions (temperature, reaction time), and purification methods.

Visualizations

Reaction Workflow